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Compound of Interest

Compound Name: N-Nitroso Paroxetine

Cat. No.: B13426240

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of N-Nitroso
Paroxetine, a nitrosamine impurity found in the antidepressant drug paroxetine, with other
well-characterized nitrosamines such as N-nitrosodimethylamine (NDMA) and N-
nitrosodiethylamine (NDEA). The information presented herein is supported by experimental
data from a range of in vitro genotoxicity assays to aid in risk assessment and drug
development.

Executive Summary

N-Nitroso Paroxetine has demonstrated a lack of genotoxic activity in key assays, including
the bacterial reverse mutation assay (Ames test) and in vitro micronucleus assay. This is in
stark contrast to many other simple nitrosamines, such as NDMA and NDEA, which are well-
established mutagens and carcinogens. The difference in genotoxic potential is primarily
attributed to their metabolic activation pathways. While many nitrosamines are metabolized to
DNA-reactive electrophiles, N-Nitroso Paroxetine appears resistant to the specific metabolic
activation step required for genotoxicity. Regulatory bodies have set a higher acceptable intake
(Al) limit for N-Nitroso Paroxetine compared to more potent nitrosamines, reflecting its lower
perceived risk.

Data Presentation: Genotoxicity and Cytotoxicity
Data
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The following tables summarize quantitative data from various studies comparing the

genotoxicity and cytotoxicity of N-Nitroso Paroxetine with other nitrosamines.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

Metabolic Concentrati
Tester L
Compound . Activation on Range Result Reference
Strains
(S9) Tested
Not specified
N-Nitroso in detail, but With and - ]
] ) Not specified Negative [1]
Paroxetine OECD 471 without
compliant
N-Nitroso n n No DNA
) Not specified Not specified Up to 200 uM [2]
Paroxetine damage
TA100, Hamster liver - -
NDMA Not specified Positive [31[4]I5]
TA1535 S9 (30%)
TA100, Hamster liver N N
NDEA Not specified Positive [31141[5]
TA1535 S9 (30%)
N-nitroso- N N N N
o Not specified Not specified Not specified Positive [2][6]
nortriptyline
N-nitroso- N N N N
. Not specified Not specified Not specified Positive [2][6]
fluoxetine
Table 2: In Vitro Micronucleus Assay Results
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Metabolic Concentrati  Result (%
Compound Cell Line Activation on Range Micronuclei Reference
(S9) Tested Increase)
) Negative (No
N-Nitroso 2D and 3D
] Endogenous Upto200 pM  MN [2]
Paroxetine HepaRG ]
formation)
Negative
N-Nitroso Hamster liver - (Weak, non-
) TK6 Not specified o [6]
Paroxetine S9 significant
increase)
Positive
2D and 3D - o
NDMA Endogenous Not specified (Significant [7]
HepaRG }
increase)
Positive
2D and 3D n o
NDEA Endogenous Not specified (Significant [7]
HepaRG .
increase)
Positive
2D and 3D - o
NDBA Endogenous Not specified (Significant [7]
HepaRG )
increase)
Positive
N-nitroso- Hamster liver (Concentratio
o TK6 Up to 10 pM [6]
nortriptyline S9 n-dependent
increase)
Positive
N-nitroso- Hamster liver (Concentratio
. TK6 Upto5 uM [6]
fluoxetine S9 n-dependent

increase)

Table 3: Regulatory Acceptable Intake (Al) Limits
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Compound Al Limit (ng/day) Regulatory Body Reference
N-Nitroso Paroxetine 1300 Health Canada, EMA [41[8]
NDMA 96 FDA [9][10]
NDEA 26.5 FDA

N-nitroso-nortriptyline 18 EMA [8]

Experimental Protocols
Enhanced Bacterial Reverse Mutation (Ames) Test for
Nitrosamines

This protocol is based on recommendations for enhanced sensitivity for nitrosamines,
consistent with OECD Test Guideline 471.

o Tester Strains: A minimum of five strains of bacteria are used, including four strains of
Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli
(WP2 uvrA (pKM101))[11].

o Metabolic Activation: The assay is conducted with and without a metabolic activation system
(S9 mix). For nitrosamines, a high concentration of S9 (30% v/v) from the livers of hamsters
or rats pre-treated with enzyme inducers (e.g., phenobarbital and (-naphthoflavone) is
recommended for optimal sensitivity[3][4][5][11].

e Assay Procedure (Pre-incubation Method):

o A mixture of the bacterial tester strain, the test compound at various concentrations, and
the S9 mix (or a buffer for tests without metabolic activation) is prepared.

o This mixture is pre-incubated at 37°C for 30 minutes to allow for metabolic activation of the
nitrosamine and its interaction with the bacterial DNA[3][4][5][11].

o After pre-incubation, molten top agar is added to the mixture, which is then poured onto
minimal glucose agar plates.
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o The plates are incubated at 37°C for 48-72 hours.

o Data Analysis: The number of revertant colonies (colonies that have regained the ability to
grow in the absence of histidine for S. typhimurium or tryptophan for E. coli) is counted for
each concentration of the test substance and compared to the solvent control. A compound
is considered mutagenic if it produces a concentration-dependent increase in the number of
revertant colonies.

In Vitro Micronucleus Assay

This protocol is a generalized procedure based on OECD Test Guideline 487 for assessing
chromosomal damage.

o Cell Culture: Human or rodent cell lines capable of cell division, such as human
lymphoblastoid TK6 cells or human hepatoma HepaRG cells, are used[12][13][14][15]. Cells
are maintained in a culture medium that supports their growth.

o Treatment: Cells are exposed to a range of concentrations of the test substance, both with
and without an exogenous metabolic activation system (S9 mix), for a defined period[12][16].
Typically, a short treatment of 3-6 hours with S9 is followed by a recovery period, or a
continuous treatment of about 1.5-2 normal cell cycles without S9 is performed.

e Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture
medium to block cytokinesis (the final stage of cell division), resulting in binucleated
cells[13]. This ensures that only cells that have completed one nuclear division are scored for
micronuclei.

o Harvesting and Staining: After the treatment and recovery periods, cells are harvested,
treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific
stain (e.g., Giemsa or a fluorescent dye).

e Scoring: The frequency of micronucleated cells is determined by microscopic or flow
cytometric analysis of at least 2000 cells per concentration[17][18]. Micronuclei are small,
membrane-bound DNA fragments in the cytoplasm of the cells.

» Data Analysis: The percentage of micronucleated cells at each concentration is compared to
the solvent control. A statistically significant, dose-dependent increase in the frequency of
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micronucleated cells indicates a positive result for genotoxicity[16].

Signaling Pathways and Experimental Workflows
Metabolic Activation of Nitrosamines

The genotoxicity of most nitrosamines is dependent on their metabolic activation by

cytochrome P450 (CYP) enzymes to form unstable a-hydroxy nitrosamines. These

intermediates can then break down to form DNA-reactive diazonium ions.
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Caption: Metabolic pathways of NDMA leading to genotoxicity and N-Nitroso Paroxetine

detoxification.

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for assessing the genotoxicity of a test

compound using the Ames test and the in vitro micronucleus assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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genotoxicity-with-other-nitrosamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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